Anticancer Activity: Several research papers, such as the one detailing conformational control inhibitors switching off activated c-KIT [], highlight the anticancer activity of aminopyrimidines. These compounds demonstrate promising results against various cancer cell lines, including colon, lung, and gastric cancers.
Microtubule Disruption: Research shows that certain aminopyrimidines, like the orally active microtubule-disrupting agent CYT997 [], exhibit antivascular effects by disrupting microtubules in tumor vasculature. This disruption inhibits tumor growth by affecting blood supply to the tumor.
Lysine Demethylase Inhibition: The research paper investigating Lysine Demethylase 6B [] illustrates how aminopyrimidines, specifically GSK-J4, can inhibit lysine demethylases. This inhibition regulates the expression of genes involved in cell proliferation, offering a potential therapeutic target for advanced prostate cancer.
Compound Description: N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide is a compound that exhibits promising anticancer activity. It showed marked inhibition against the proliferation of human colon cancer cell line HT-29 (IC50 = 1.76 μM), human lung adenocarcinoma cell line A549 (IC50 = 1.98 μM) and human gastric cancer cell line MKN45 (IC50 = 2.32 μM). []
Relevance: Both this compound and 1-(4-Ethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea share a common structural motif: an aminoethyl group linked to a substituted heterocyclic ring (thieno[3,2-d]pyrimidine for the related compound and pyrimidine for the main compound) via an amino group. This structural similarity suggests potential for similar biological activities, particularly anticancer effects.
Compound Description: This compound is the subject of a patent application describing acid addition salts of this compound for use in pharmaceutical formulations. The specific salts claimed are derived from citric acid, hydrochloric acid, methanesulfonic acid, oxalic acid, and tartaric acid. []
Relevance: This compound shares a significant structural similarity with 1-(4-Ethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea. Both compounds feature a urea group connected to a substituted phenyl ring and a pyrimidin ring with an amino substituent. The pyrimidine ring in both compounds is substituted with a pyridine-containing group, although the specific position and linker vary. The structural similarities suggest potential overlap in their biological targets and pharmacological properties.
Compound Description: This compound is a potent inhibitor of both unactivated and activated c-KIT, a receptor tyrosine kinase involved in various cellular processes. Compound 10a effectively inhibits the proliferation of several gastrointestinal stromal tumor (GIST) cell lines and displays excellent efficacy in xenograft models. []
Relevance: Although not as structurally similar to 1-(4-Ethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea as the other compounds listed, compound 10a shares a key structural element: a pyrimidine ring substituted with an amino group at the 4-position. The presence of a urea group in both molecules also indicates a potential for similar binding interactions with target proteins.
Compound Description: This compound, GSK-J4, is a selective inhibitor of the lysine demethylase 6 (KDM6) family of enzymes. Studies show that GSK-J4 treatment reduces the expression of c-MYC and its downstream targets, leading to decreased prostate cancer cell proliferation. []
Relevance: While not structurally analogous to 1-(4-Ethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea in its entirety, GSK-J4 contains a pyrimidine ring substituted with a pyridin-2-yl group and an amino group. This core structure suggests that both GSK-J4 and the target compound might interact with similar target proteins, albeit with potentially different binding modes and downstream effects.
Compound Description: This compound, CYT997, is an orally active microtubule-disrupting agent with potent cytotoxic activity against various cancer cell lines. It also exhibits antivascular effects on tumor vasculature, disrupting blood flow and leading to tumor regression. []
Relevance: CYT997 bears a striking resemblance to 1-(4-Ethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea in terms of its structural features. Both compounds share a central urea moiety, a substituted phenyl ring, and a pyrimidin ring with a pyridine-containing substituent at the 4-position. The main difference lies in the specific substituents on the phenyl ring and the linker connecting the pyrimidine and pyridine rings. Given their close structural similarities, these compounds likely share similar biological targets and potentially overlapping mechanisms of action.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.